

analytical methods for 2,3-Difluoro-4-hydroxybenzoic acid characterization

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Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxybenzoic acid

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An Application Guide to the Comprehensive Characterization of **2,3-Difluoro-4-hydroxybenzoic Acid**

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **2,3-Difluoro-4-hydroxybenzoic acid** (CAS No. 175968-39-5).^[1]^[2] As a fluorinated benzoic acid derivative, this compound serves as a critical building block in the synthesis of pharmaceuticals and other advanced materials.^[3] Consequently, rigorous analytical characterization is imperative to ensure identity, purity, and quality. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in established scientific principles. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

2,3-Difluoro-4-hydroxybenzoic acid is an aromatic carboxylic acid whose utility is defined by its specific substitution pattern. The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid function imparts unique chemical properties that are leveraged in organic synthesis.^[3]^[4] Verifying the integrity of this molecular structure and quantifying its purity is not merely a procedural step but a foundational requirement for its application in any high-value synthesis, particularly in drug development.

This guide eschews a one-size-fits-all template. Instead, it presents an integrated analytical strategy, explaining the causality behind the selection of each technique and the specific experimental parameters. The goal is to empower the scientist not just to follow a protocol, but to understand and adapt these methods for robust and reliable characterization.

Physicochemical Properties

A baseline understanding of the physical properties of **2,3-Difluoro-4-hydroxybenzoic acid** is the first step in its analytical journey.

Property	Value	Source
CAS Number	175968-39-5	[1] [2]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[1] [2]
Molecular Weight	174.10 g/mol	[1] [2]
IUPAC Name	2,3-difluoro-4-hydroxybenzoic acid	[2]
Melting Point	~210 °C	[1]
SMILES	<chem>C1=CC(=C(C(=C1C(=O)O)F)F)O</chem>	[1] [2]

Chromatographic Methods: Purity and Quantification

Chromatography is the cornerstone for assessing the purity of **2,3-Difluoro-4-hydroxybenzoic acid** and quantifying it in the presence of impurities or in a formulation. We will detail two primary, complementary techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for purity analysis of non-volatile, polar organic compounds like hydroxybenzoic acids.[\[5\]](#)[\[6\]](#) A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the aromatic ring. The mobile phase must

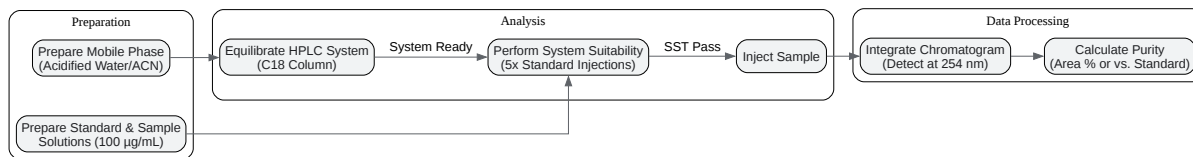
be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention time.[7][8] UV detection is ideal due to the strong chromophore of the benzene ring. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[7]

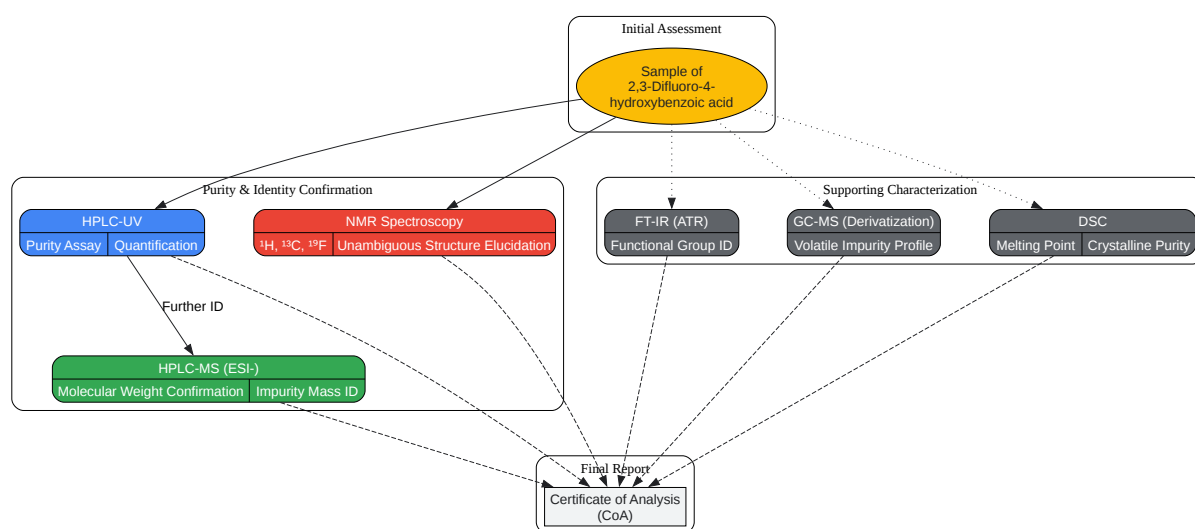
Protocol Trustworthiness: This protocol incorporates system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis. The use of a certified reference standard is mandatory for accurate quantification.

- **Instrumentation:** Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- **Chromatographic Conditions:**

Parameter	Recommended Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Industry standard for robust separation of aromatic acids. [7]
Mobile Phase A	0.1% Phosphoric Acid in Water	Acid modifier to suppress carboxylate formation.[6]
Mobile Phase B	Acetonitrile	Common organic modifier with good UV transparency.
Elution Mode	Gradient: 70% A to 30% A over 15 min	To elute potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.[6]
Detection	254 nm	Strong absorbance wavelength for the aromatic system.[7]
Injection Vol.	10 µL	
Run Time	20 minutes	

- Solution Preparation:
 - Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **2,3-Difluoro-4-hydroxybenzoic acid** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).^{[6][8]}
 - Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.
- System Suitability Test (SST):
 - Inject the standard solution five times.
 - The relative standard deviation (%RSD) for the peak area should be $\leq 2.0\%$.
 - The tailing factor should be ≤ 2.0 .
- Analysis & Calculation:
 - Inject the standard and sample solutions.
 - Calculate the purity (%) using the area normalization method or against the reference standard.





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Sources

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